Structural Topology Differentiates This Compound from the Nearest MLSMR Pyridazinyl Sulfanylacetamide Analog
The target compound incorporates a 4-fluoro-3-nitrophenyl terminus, which is absent in the closest MLSMR pyridazinyl sulfanylacetamide analog, BDBM44116 (2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide) [1]. The nitro group introduces a strong electron-withdrawing effect (Hammett σ_m = 0.71 for NO2) and a hydrogen-bond acceptor, while the additional fluorine atom alters the electronic profile of the anilide ring [2]. In contrast, BDBM44116 terminates in a 5-methylisoxazole, which is a weaker hydrogen-bond acceptor and has lower electron-withdrawing character. These topological differences create distinct pharmacophoric features, meaning the two compounds cannot be considered interchangeable in biological assays without experimental confirmation.
| Evidence Dimension | Terminal group structure and electronic properties |
|---|---|
| Target Compound Data | 4-fluoro-3-nitrophenyl group; Hammett σ_m (NO2) = 0.71; TPSA = 126 Ų; XLogP3 = 3.3 |
| Comparator Or Baseline | BDBM44116: 5-methylisoxazol-3-yl group; TPSA and XLogP3 not publicly available |
| Quantified Difference | TPSA and logP differences not directly comparable; structural topology is qualitatively distinct |
| Conditions | Computed molecular properties; no co-crystal or direct binding data available |
Why This Matters
For researchers building structure-activity relationships (SAR) around the pyridazinyl sulfanylacetamide scaffold, the 4-fluoro-3-nitrophenyl group offers a distinct electronic and steric profile that may confer selectivity advantages, but this must be verified experimentally.
- [1] BindingDB. (n.d.). BDBM44116: 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=44116 View Source
- [2] Kuujia.com. (n.d.). Cas no 941931-11-9. Retrieved from https://www.kuujia.com/cas-941931-11-9.html View Source
